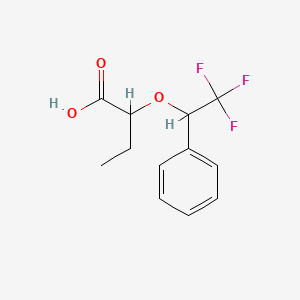
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid is a chemical compound with the molecular formula C12H13F3O3 and a molecular weight of 262.225 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenylethoxy moiety, which is further connected to a butyric acid backbone
Méthodes De Préparation
The synthesis of 2-(2,2,2-trifluoro-1-phenylethoxy)butyric acid involves several steps. One common synthetic route includes the reaction of 2,2,2-trifluoro-1-phenylethanol with butyric acid under specific conditions . The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Applications De Recherche Scientifique
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-trifluoro-1-phenylethoxy)butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylethoxy moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid can be compared with other similar compounds such as:
2-(2,2,2-Trifluoro-1-phenylethoxy)propanoic acid: This compound has a similar structure but with a propanoic acid backbone instead of butyric acid.
2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid: This compound features an acetic acid backbone, making it smaller and potentially more reactive.
2-(2,2,2-Trifluoro-1-phenylethoxy)benzoic acid: This compound has a benzoic acid backbone, which may influence its aromaticity and reactivity.
Propriétés
Numéro CAS |
71074-91-4 |
|---|---|
Formule moléculaire |
C12H13F3O3 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoro-1-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C12H13F3O3/c1-2-9(11(16)17)18-10(12(13,14)15)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,16,17) |
Clé InChI |
FEMGBYBAJXQFNH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)OC(C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


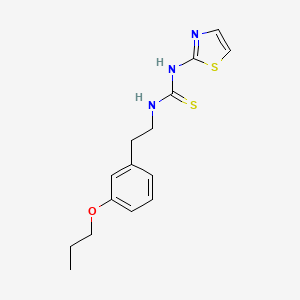



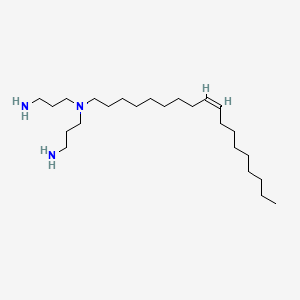


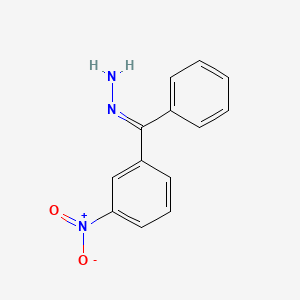

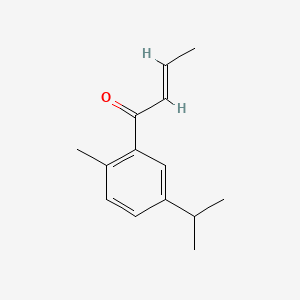



![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
